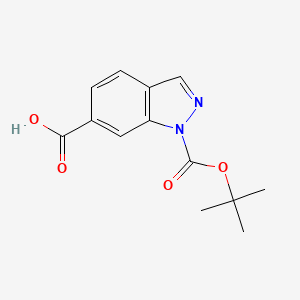

1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid

Overview

Description

The compound “1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid” is a chemical intermediate used in organic synthesis . The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .Molecular Structure Analysis

The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups . The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 hours depending on the substrate, and a tedious purification process . Another well-established method for faster (~ 10-30 min) and selective deprotection (in most cases) of Boc group utilizes (4M) HCl/dioxane .Physical And Chemical Properties Analysis

The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid is utilized in the synthesis of complex fused heterocyclic structures. For instance, it has been employed in the combinatorial synthesis of tetracyclic heterocycles containing [1,6]naphthyridine derivatives. These reactions are catalyst-free and yield high-productivity outcomes, indicating the versatility of the indazole derivative in facilitating the construction of diverse heterocyclic frameworks (Li et al., 2013).

Advanced Reagent Development

The tert-butoxycarbonyl group plays a crucial role in the development of novel reagents. Research has demonstrated the efficacy of tert-butoxycarbonyl-related compounds as tert-butoxycarbonylation reagents for acidic substrates such as phenols and carboxylic acids. These reagents facilitate chemoselective reactions under mild conditions, showcasing their potential in organic synthesis and reagent development (Saito et al., 2006; Saito et al., 2009).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, derivatives of 1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid have been explored for their therapeutic potential. Synthesis of functionalized amino acid derivatives incorporating the tert-butoxycarbonyl moiety has led to the identification of compounds with notable cytotoxicity against cancer cell lines, demonstrating the compound's utility in the design of new anticancer agents (Kumar et al., 2009).

Characterization and Structural Analysis

The structural and physicochemical characterization of indazole derivatives, including those with the tert-butoxycarbonyl group, is essential for understanding their chemical behavior and potential applications. Studies involving X-ray diffraction and density functional theory (DFT) calculations have provided insights into the molecular structure, stability, and electronic properties of such compounds, which are critical for their application in various scientific fields (Ye et al., 2021).

Methodologies for N-Difluoromethylation

The compound has also found use in methodologies for N-difluoromethylation, a process crucial for introducing fluorine-containing functionalities into organic molecules. This technique has broad applications in pharmaceutical chemistry, where the introduction of fluorine can significantly alter the biological activity of compounds. An example includes the mild and scalable procedure for N-1-difluoromethylation of indazole derivatives, highlighting the adaptability of the tert-butoxycarbonyl group in facilitating such chemical transformations (Hong et al., 2020).

Mechanism of Action

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid is the amine group in organic synthesis . The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The compound interacts with its targets through a mechanism involving the Boc group. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This results in the protection of the amine group, preventing it from reacting with other substances during the synthesis process . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound affects the biochemical pathways involved in organic synthesis. Specifically, it influences the pathway of amine protection in peptide synthesis . The Boc group, when added to the amine, prevents unwanted reactions with the multiple reactive groups of the amino acid anions, thus facilitating selective or multistep organic synthesis .

Result of Action

The result of the compound’s action is the successful protection of amines during organic synthesis . This allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups . The compound’s action can also be applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Action Environment

The action of 1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid can be influenced by various environmental factors. For instance, the reactions take place under room temperature conditions . Moreover, the compound’s action can be affected by the presence of other substances in the reaction mixture, such as the base used for the addition of the Boc group .

Safety and Hazards

Future Directions

To expand the applicability of AAILs, we prepared a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This opens up new possibilities for the use of these compounds in organic synthesis.

properties

IUPAC Name |

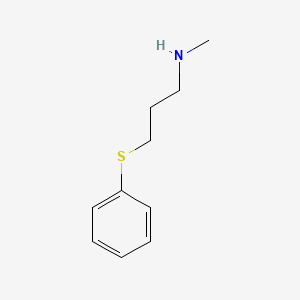

1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-6-8(11(16)17)4-5-9(10)7-14-15/h4-7H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWASFOHAZDMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201221982 | |

| Record name | 1-(1,1-Dimethylethyl) 1H-indazole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid | |

CAS RN |

1158767-36-2 | |

| Record name | 1-(1,1-Dimethylethyl) 1H-indazole-1,6-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158767-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 1H-indazole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3045809.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol](/img/structure/B3045817.png)